molecular formula C10H13NO2 B12901699 3-Methyl-2-phenyl-1,2-oxazolidin-5-ol CAS No. 114056-75-6

3-Methyl-2-phenyl-1,2-oxazolidin-5-ol

Cat. No.: B12901699
CAS No.: 114056-75-6
M. Wt: 179.22 g/mol
InChI Key: PNDDHMNOIIDOQZ-UHFFFAOYSA-N
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Description

3-methyl-2-phenylisoxazolidin-5-ol: is a heterocyclic compound that features an isoxazolidine ring with a methyl group at the third position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the isoxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-2-phenylisoxazolidin-5-ol can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the isoxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted isoxazolidine derivatives.

Scientific Research Applications

Chemistry: 3-methyl-2-phenylisoxazolidin-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of various diseases.

Industry: In the industrial sector, 3-methyl-2-phenylisoxazolidin-5-ol can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-phenylisoxazolidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

    2-phenylisoxazolidin-5-ol: Lacks the methyl group at the third position.

    3-methylisoxazolidin-5-ol: Lacks the phenyl group at the second position.

    Isoxazolidin-5-ol: Lacks both the methyl and phenyl groups.

Uniqueness: 3-methyl-2-phenylisoxazolidin-5-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of binding affinity and selectivity in various applications.

Properties

CAS No.

114056-75-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-methyl-2-phenyl-1,2-oxazolidin-5-ol

InChI

InChI=1S/C10H13NO2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3

InChI Key

PNDDHMNOIIDOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(ON1C2=CC=CC=C2)O

Origin of Product

United States

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